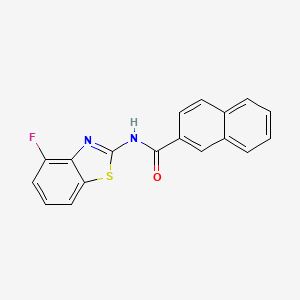![molecular formula C21H24FN3O4 B6507543 N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 941976-91-6](/img/structure/B6507543.png)
N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H24FN3O4 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.17508442 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2880-2952, also known as VU0504684-1, is the Translocator Protein 18kDa (TSPO) . TSPO is mainly located in the outer mitochondrial membrane of steroid-producing cells, including glial cells, and regulates cholesterol transport from intracellular sources into mitochondria, a rate-limiting step in steroidogenesis .
Mode of Action
F2880-2952 acts as a selective TSPO antagonist . It inhibits both stress-induced increase in neurosteroid production and noradrenaline release in the brain of stressed rats . This interaction with TSPO leads to changes in neurosteroid production and neurotransmitter release, which can influence various physiological and pathological processes .
Biochemical Pathways
The interaction of F2880-2952 with TSPO affects the neurosteroid biosynthesis pathway . By inhibiting TSPO, F2880-2952 reduces the transport of cholesterol into mitochondria, thereby decreasing the production of neurosteroids . Neurosteroids act as allosteric modulators of excitatory and/or inhibitory neurotransmission, and their levels are drastically changed by stress .
Pharmacokinetics
Pharmacokinetics generally describes how the body responds to a drug, including how the drug is absorbed into our circulatory system or directly administered, and how it is metabolized and eliminated .
Result of Action
F2880-2952 has been shown to dose-dependently inhibit stress-induced rectal hyperalgesia and defecation . It also inhibited conditioned fear stress-induced freezing behavior and cholecystokinin tetrapeptide, CCK-4 induced anxiety behavior with an efficacy equivalent to that of benzodiazepines . These results suggest that F2880-2952 may have potential therapeutic effects in stress-related disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like F2880-2952. These factors can be abiotic (like ambient temperature, amount of sunlight, air, soil, water, and pH of the water soil in which an organism lives) or biotic (like the availability of food organisms and the presence of competitors, predators, and parasites) . .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-18-7-5-15(6-8-18)19(25-9-11-29-12-10-25)14-23-20(26)21(27)24-17-4-2-3-16(22)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTFMMFPYVUBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B6507466.png)
![N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507470.png)
![N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507472.png)
![ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507480.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B6507488.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B6507496.png)
![N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507510.png)
![2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6507535.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B6507551.png)

![N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507560.png)
![3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B6507565.png)
